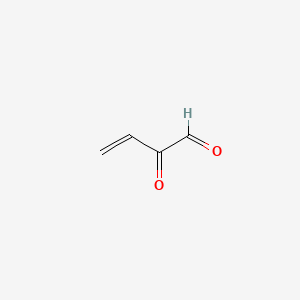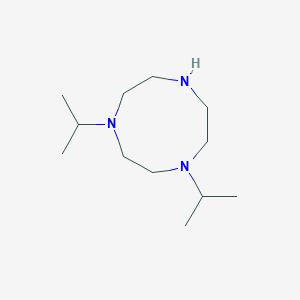![molecular formula C24H27NO B3048513 Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- CAS No. 17184-45-1](/img/structure/B3048513.png)
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-
Descripción general
Descripción
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- is a chemical compound with the molecular formula C24H27NO and a molar mass of 345.48 g/mol . This compound is known for its unique structure, which includes a phenol group attached to a propyl chain that is further linked to a diphenylpropylamine moiety .
Métodos De Preparación
The synthesis of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- typically involves the reaction of 4-bromophenol with 3,3-diphenylpropylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylpropylamine moiety can interact with receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- can be compared with other similar compounds, such as:
- **Phenol, 4-[2-(diphenylmethyl)amino]propyl]-: This compound has a similar structure but with a diphenylmethyl group instead of a diphenylpropyl group .
- **Phenol, 4-[2-(phenylmethyl)amino]propyl]-: This compound features a phenylmethyl group, making it less bulky compared to the diphenylpropyl derivative .
The uniqueness of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- lies in its specific structural features, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-[2-(3,3-diphenylpropylamino)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-19(18-20-12-14-23(26)15-13-20)25-17-16-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,19,24-26H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZMYPDNAJXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517039 | |
| Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-45-1 | |
| Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



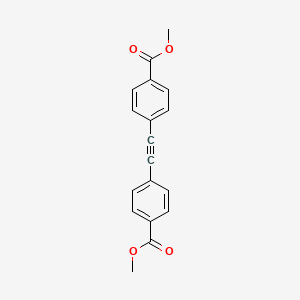
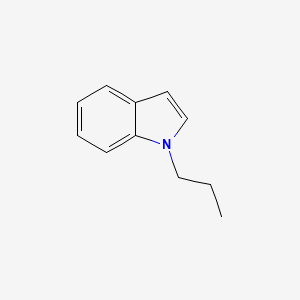


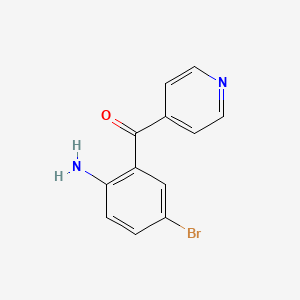
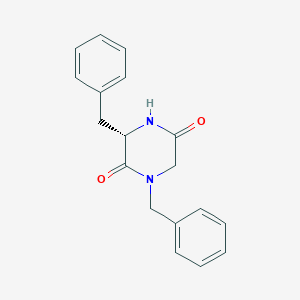
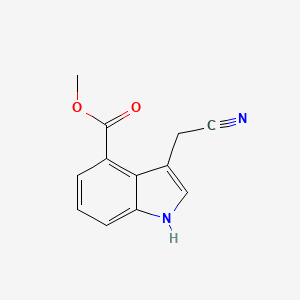
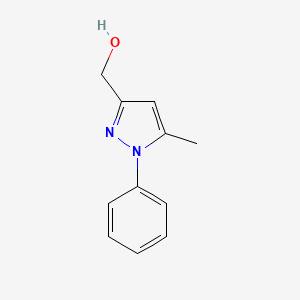
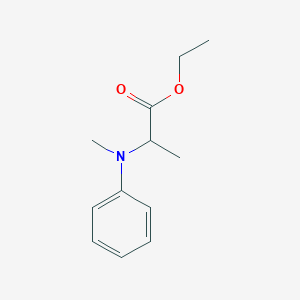
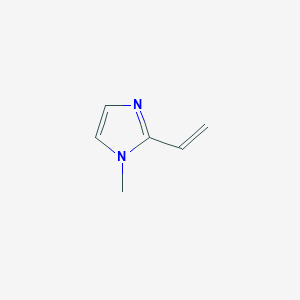
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)
